Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(2+)
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Overview
Description
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) is a ruthenium coordination entity consisting of ruthenium(II) bound to three 4,7-diphenyl-1,10-phenanthroline units. It has a role as a fluorochrome.
Scientific Research Applications
1. Solid-State Light-Emitting Electrochemical Cell
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) has been utilized in the development of solid-state light-emitting electrochemical cells. These cells, made using a simple microwave-assisted synthesis, demonstrate high power efficiency and significantly longer lifetimes compared to cells using other ruthenium complexes (Bolink et al., 2006).
2. Chemiluminescence Reagent
The compound serves as a potential chemiluminescence reagent in acidic aqueous solutions. It generally produces more intense chemiluminescence but is less stable in its oxidised form compared to similar complexes (McDermott et al., 2009).
3. Polarized Luminescence in Ultrathin Films
Ordered ultrathin films containing this ruthenium complex have shown well-defined polarized red luminescence, highlighting its potential in advanced material applications (Yan et al., 2009).
4. Phosphorescence Biosensors
Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) chloride's optical properties, such as saturation intensity and photobleaching lifetime, are key in designing oxygen-sensitive optodes for enzymatic biosensors (Pieper et al., 2007).
5. Solid-State Electrogenerated Chemiluminescence
The ruthenium complex has been used in the fabrication of solid-state electrogenerated chemiluminescence (ECL) systems, which are more active electrochemically and produce strong, stable ECL signals in both alkaline and acidic conditions (Chen et al., 2009).
6. Luminescence Quenching in Quantum Dot Adducts
The interaction between this ruthenium complex and CdTe nanocrystal quantum dots leads to luminescence quenching, which can be attributed to energy or electron transfer, suggesting applications in nanotechnology (Amelia et al., 2011).
7. Dye-Sensitized Solar Cells
It has been synthesized and used as a photosensitizer for dye-sensitized solar cells (DSSCs), showing significant influence on the performance of photovoltaics based on semiconductor type (Erten‐Ela et al., 2014).
8. Two-Photon Fluorescence
The compound exhibits two-photon absorption characteristics, making it suitable for applications in advanced imaging techniques (Kawamata et al., 2002).
9. Optical Oxygen Sensing
Used in optical oxygen sensors, it shows strong and stable emission when exposed to oxygen, demonstrating fast response times and enhanced photostability, vital for environmental monitoring (LeeSang-Kyung et al., 2001).
10. Electrochemiluminescence for Sensing Applications
The immobilization of the complex on carbon fiber electrodes has led to efficient electrochemiluminescence, useful for detecting very low concentrations of substances like phenol (Liu et al., 2010).
Properties
Molecular Formula |
C72H48N6Ru+2 |
---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/3C24H16N2.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+2 |
InChI Key |
SWLIDTNABLVSBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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